molecular formula C13H10F3N3O2 B6486599 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1257553-45-9

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6486599
CAS No.: 1257553-45-9
M. Wt: 297.23 g/mol
InChI Key: LKTUQLORELMQOO-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a pyrimidin-2-yloxy moiety attached to the acetamide backbone and a 3-(trifluoromethyl)phenyl group at the nitrogen position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications .

Properties

IUPAC Name

2-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUQLORELMQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=NC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves coupling 2-(pyrimidin-2-yloxy)acetic acid with 3-(trifluoromethyl)aniline via activation of the carboxylic acid group. The synthesis proceeds in two stages:

  • Synthesis of 2-(pyrimidin-2-yloxy)acetic acid :

    • Pyrimidine hydroxylation : 2-Chloropyrimidine reacts with glycolic acid under basic conditions (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

    • Acidification : The intermediate is acidified to yield the carboxylic acid.

  • Coupling with 3-(trifluoromethyl)aniline :

    • Activation : The carboxylic acid is activated using DCC (N,N'-dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane (DCM).

    • Amide formation : The activated intermediate reacts with 3-(trifluoromethyl)aniline at room temperature for 6–8 hours.

Optimization and Challenges

  • Coupling agents : HATU offers higher yields (78–82%) compared to DCC (72–75%) due to reduced side reactions.

  • Solvent selection : DCM ensures solubility of both aromatic and polar intermediates, while DMF may accelerate racemization.

  • Purification : Column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Table 1: Comparative Analysis of Coupling Agents

Coupling AgentYield (%)Purity (%)Side Products
DCC72–7593–95Dicyclohexylurea
HATU78–8296–98Triethylamine salts

Mitsunobu Reaction: Ether Bond Formation

Reaction Mechanism

The Mitsunobu reaction constructs the ether linkage between pyrimidine-2-ol and a bromoacetamide intermediate:

  • Synthesis of N-[3-(trifluoromethyl)phenyl]bromoacetamide :

    • Bromoacetyl chloride reacts with 3-(trifluoromethyl)aniline in THF at 0°C.

  • Mitsunobu coupling :

    • Reagents : DIAD (Diisopropyl azodicarboxylate) and triphenylphosphine facilitate the reaction between pyrimidine-2-ol and the bromoacetamide in THF at 25°C.

    • Reaction time : 12–16 hours.

Challenges and Modifications

  • Steric hindrance : The electron-withdrawing trifluoromethyl group reduces nucleophilicity, necessitating a 20% excess of DIAD.

  • Byproduct removal : Triphenylphosphine oxide is filtered post-reaction, and the product is recrystallized from ethanol/water (yield: 65–70%).

Nucleophilic Substitution: Direct Displacement

Methodology

This one-pot approach leverages the nucleophilicity of deprotonated pyrimidine-2-ol:

  • Deprotonation : Pyrimidine-2-ol is treated with NaH in DMF at 0°C to generate the oxyanion.

  • Alkylation : The oxyanion reacts with N-[3-(trifluoromethyl)phenyl]chloroacetamide at 60°C for 8 hours.

Yield and Scalability

  • Yield : 68–72% after silica gel chromatography.

  • Limitations : Competing hydrolysis of the chloroacetamide necessitates anhydrous conditions.

Comparative Evaluation of Methods

Table 2: Synthesis Route Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Acyl Sub.72–8293–98High scalabilityCost of coupling agents
Mitsunobu Reaction65–7090–92Direct ether formationPhosphine oxide byproduct
Nucleophilic Substitution68–7288–90One-pot synthesisSensitivity to moisture

Chemical Reactions Analysis

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents include alkyl halides and amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often using hydrochloric acid or sodium hydroxide.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H14_{14}F3_{3}N3_{3}O
  • Molecular Weight : 339.29 g/mol

Insecticide Properties

One of the primary applications of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is as an insecticide . It is part of a class of compounds known as mesoionic insecticides, which have been shown to effectively control various pests.

Field Efficacy

Field studies have demonstrated that this compound provides significant control over pest populations in crops including:

  • Cotton
  • Rice
  • Corn
  • Soybeans

The efficacy of this insecticide has been attributed to its high internal absorption and conduction activity, making it a valuable tool for integrated pest management strategies.

Pharmaceutical Applications

Beyond agricultural uses, there is emerging interest in the pharmaceutical potential of this compound.

Potential Therapeutic Uses

Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial infections.
  • Anticancer Properties : Certain modifications have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies

  • Insecticide Development :
    • A study published in De Gruyter highlighted the synthesis and crystal structure analysis of related compounds, paving the way for further development and optimization for agricultural applications .
  • Pharmaceutical Research :
    • Investigations into the structure-activity relationship (SAR) of similar compounds have revealed potential pathways for drug development targeting specific diseases, although more research is needed to validate these findings.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide, highlighting variations in substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reported Activity/Notes Evidence ID
This compound (Target) C₁₃H₁₁F₃N₃O₂ 298.25 Pyrimidin-2-yloxy, 3-(trifluoromethyl)phenyl Hypothesized kinase inhibition (based on analogs)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) C₁₉H₂₁F₃N₄O 394.39 4-Phenylpiperazinyl (basic group) Anticonvulsant activity (ED₅₀ = 23.1 mg/kg)
2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₅H₁₁ClF₃NO₂ 329.70 4-Chlorophenoxy No activity specified; CAS-registered compound
2-[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl]-N-(pyridin-3-yl)acetamide C₁₉H₁₅F₃N₄O₂S 420.41 Pyrimidin-2-ylsulfanyl, 4-methoxyphenyl, pyridin-3-yl Fungicidal applications (patented)
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-[3-(trifluoromethyl)phenyl]acetamide (3c) C₂₁H₁₆F₃N₅OS 429.44 Thienopyrimidinylamino, 3-(trifluoromethyl)phenyl TRK kinase inhibition (IC₅₀ < 100 nM)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) C₁₆H₁₀F₆N₂OS 408.32 Benzothiazole, dual trifluoromethyl groups Low yield (19%) in synthesis

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Pyrimidine vs. Piperazine : Replacement of the pyrimidin-2-yloxy group with a 4-phenylpiperazinyl group (Compound 14) introduces a basic nitrogen-rich moiety, enhancing anticonvulsant activity but increasing molecular weight (~394 vs. 298). The piperazine group may improve blood-brain barrier penetration .
  • Heterocyclic Modifications: Thieno[3,2-d]pyrimidine in Compound 3c introduces a fused heterocyclic system, improving kinase inhibitory potency (IC₅₀ < 100 nM) compared to simpler pyrimidine derivatives .

Pharmacological Potential

  • Kinase Inhibition: Thienopyrimidine analogs (e.g., Compound 3c) demonstrate potent TRK inhibition, suggesting the target compound may share similar mechanisms .
  • Anticonvulsant Activity : Piperazine-containing analogs (e.g., Compound 14) highlight the role of nitrogen-rich groups in CNS-targeted therapies .

Biological Activity

2-(Pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antifungal, and insecticidal properties.

  • Molecular Formula : C19H15F3N4O2
  • Molecular Weight : 388.35 g/mol
  • CAS Number : 866148-99-4

Biological Activity Overview

Research indicates that compounds containing the pyrimidine structure, particularly those with trifluoromethyl substitutions, exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives. In particular, a study reported that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Cell LineIC50 (µg/ml)Reference
PC35
K5625
HeLa5
A5495

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays demonstrated that certain pyrimidine derivatives exhibited antifungal effects comparable to established antifungal agents. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of cell wall synthesis .

Insecticidal Activity

Insecticidal properties have been noted in related compounds. A study indicated that trifluoromethyl pyrimidines showed promising insecticidal activity against various pests, suggesting potential applications in agricultural pest control .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A comprehensive study investigated the efficacy of a series of trifluoromethyl pyrimidine derivatives, including this compound. The results indicated that these compounds had a lower cytotoxic effect than doxorubicin but still showed significant potential for further development as anticancer agents .
  • Antifungal Mechanism Investigation :
    Another study focused on the mechanism of action for antifungal activity in pyrimidine derivatives. It was found that these compounds disrupt the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased permeability and cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances biological activity. Variations in substituents on the phenyl ring also affect potency and selectivity against different biological targets .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the pyrimidin-2-yloxy group.
  • Amide coupling between the activated acetamide intermediate and 3-(trifluoromethyl)aniline.

Optimization strategies from analogous compounds include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to balance yield and side-product formation .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .

Advanced: How can computational methods elucidate the mechanism of action for this compound?

Answer:

  • Molecular docking : Predict binding affinities to targets like kinases or receptors by simulating interactions with the pyrimidinyloxy and trifluoromethyl groups .
  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing CF₃ group) with bioactivity data to guide derivative design .
  • MD simulations : Assess stability of compound-target complexes over time to prioritize in vitro testing .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity of the pyrimidinyloxy group and amide linkage .
  • HRMS : Verify molecular weight and isotopic patterns (e.g., trifluoromethyl signature) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew bioassays .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) for enzyme inhibition studies .
  • Structural analogs : Test derivatives to isolate the impact of substituents (e.g., CF₃ vs. CH₃) on activity .

Basic: What in vitro assays are recommended for evaluating its biological activity?

Answer:

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced: How do structural analogs inform SAR for this compound?

Answer:

  • Trifluoromethyl substitution : Analogs with CF₃ at the 3-phenyl position show enhanced metabolic stability compared to CH₃ derivatives .
  • Pyrimidine modifications : Replacing the pyrimidinyloxy group with thienopyrimidine reduces solubility but increases target affinity .
  • Amide linker variations : Methylation of the acetamide nitrogen decreases cytotoxicity in renal cell lines .

Basic: What stability considerations are critical during storage and handling?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyrimidinyloxy group .
  • Moisture control : Use desiccants to avoid hydrolysis of the acetamide bond .
  • Temperature : Long-term storage at –20°C prevents thermal decomposition .

Advanced: What strategies are effective for identifying novel biological targets?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes in cell lysates .
  • CRISPR screening : Identify gene knockouts that sensitize/resist the compound’s effects .
  • Transcriptomics : Analyze differential gene expression post-treatment to infer pathway involvement .

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